molecular formula C11H10ClN B11902714 6-Chloro-2,7-dimethylquinoline

6-Chloro-2,7-dimethylquinoline

Cat. No.: B11902714
M. Wt: 191.65 g/mol
InChI Key: JWUJJIQQIUKZEH-UHFFFAOYSA-N
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Description

6-Chloro-2,7-dimethylquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmaceutical properties, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,7-dimethylquinoline can be achieved through various methods. One common approach involves the Friedlander quinoline synthesis, which is a condensation reaction between a 2-aminoaryl ketone and another carbonyl compound possessing an α-reactive methylene group. This reaction is typically catalyzed by acids or bases and can be carried out under thermal conditions .

Another method involves the use of benzyltrimethylammonium tetrachloroiodate as a selective chlorinating agent. This reagent not only chlorinates the aminoaryl ketone but also generates hydrochloric acid in situ, which acts as a catalyst for the subsequent Friedlander condensation .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as Lewis acids (e.g., FeCl₃, SnCl₂) and solid acid catalysts (e.g., NaHSO₄-SiO₂) are commonly used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,7-dimethylquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the quinoline ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Electrophilic Substitution: The methyl groups can participate in electrophilic substitution reactions, such as nitration and sulfonation.

    Oxidation and Reduction: The compound can be oxidized to form quinoline N-oxides or reduced to form dihydroquinolines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-2,7-dimethylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2,7-dimethylquinoline involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of enzymes by binding to their active sites. For example, it may inhibit the activity of topoisomerases, which are essential for DNA replication and transcription. The compound can also interfere with cell membrane integrity, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2,6-dimethylquinoline
  • 6-Chloro-2,8-dimethylquinoline
  • 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde

Uniqueness

6-Chloro-2,7-dimethylquinoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of chlorine at the 6-position and methyl groups at the 2- and 7-positions provides a distinct electronic environment, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

6-chloro-2,7-dimethylquinoline

InChI

InChI=1S/C11H10ClN/c1-7-5-11-9(6-10(7)12)4-3-8(2)13-11/h3-6H,1-2H3

InChI Key

JWUJJIQQIUKZEH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C(=C2)C)Cl

Origin of Product

United States

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